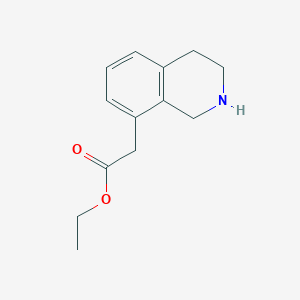
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate can then be esterified with ethyl acetate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol, resulting in the formation of 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce various functional groups onto the tetrahydroisoquinoline ring.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines. These products can exhibit different biological activities and may be used in various scientific research applications.
Scientific Research Applications
In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents targeting neurodegenerative disorders, infectious diseases, and cancer . In biology, it is used as a tool compound to study the mechanisms of action of tetrahydroisoquinoline derivatives and their interactions with biological targets. In the chemical industry, it is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby increasing the levels of dopamine and serotonin in the brain . This mechanism is relevant to its potential use in treating neurodegenerative disorders and mood disorders.
Comparison with Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol, and 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetic acid. These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The presence of the ethyl ester group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique and valuable compound for scientific research .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-5,14H,2,6-9H2,1H3 |
InChI Key |
DRQFYPQPLKNFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















